N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a pyrrole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
Uniqueness
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to indole derivatives. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-22-8-2-3-12(22)13(23)9-20-14(24)15(25)21-11-6-4-10(5-7-11)16(17,18)19/h2-8,13,23H,9H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAAFMSQAHKDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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